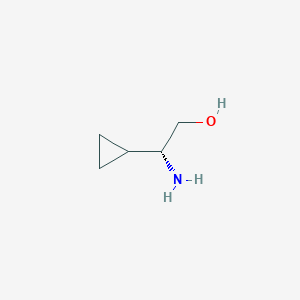

(R)-2-amino-2-cyclopropylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-amino-2-cyclopropylethanol is a chiral amino alcohol with a cyclopropyl group. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

Stereocontrol in Rhodium-Catalyzed Carbonylative Cycloadditions

(R)-2-amino-2-cyclopropylethanol and its derivatives are instrumental in the stereocontrolled synthesis of complex N-heterocyclic scaffolds through Rhodium-catalyzed carbonylative cycloadditions. These processes exploit amino-substituted cyclopropanes, generating rhodacyclopentanone intermediates for constructing stereochemically rich structures, highlighting the utility of (R)-2-amino-2-cyclopropylethanol in creating biologically active compounds with high stereocontrol (Shaw et al., 2015).

Synthesis of Conformationally Restricted Histamine Analogues

(R)-2-amino-2-cyclopropylethanol serves as a precursor in the development of chiral cyclopropane units, crucial for synthesizing conformationally restricted histamine analogues. These cyclopropane-based structures are significant for investigating bioactive conformations, showcasing the compound's role in creating molecules with potential therapeutic applications (Kazuta et al., 2002).

Cyclopropanation and C-H Insertion Reactions

The compound and its cyclopropene derivatives demonstrate versatile reactivity in cyclopropanation and C-H insertion reactions catalyzed by transition metals. This reactivity is essential for synthesizing a wide variety of heterocycles and carbocycles, contributing to the development of new synthetic methodologies and the creation of molecules with complex architectures (Archambeau et al., 2015).

Peptide Isostere Synthesis

(R)-2-amino-2-cyclopropylethanol derivatives are utilized in the synthesis of 1,2,3-trisubstituted cyclopropanes as peptide isosteres. These compounds offer a novel approach to modifying peptide linkages, enhancing the biological activity of peptidic ligands. The synthesis of these cyclopropanes involves highly stereoselective and asymmetric methods, demonstrating the compound's significance in medicinal chemistry (Martín et al., 1992).

Enantioselective Synthesis of Amino Acids

The stereochemical complexity of (R)-2-amino-2-cyclopropylethanol and its derivatives facilitates the enantioselective synthesis of cis-cyclopropane alpha-amino acids. This synthesis involves chiral Rh(II)-carboxylate catalysts and highlights the compound's role in producing enantiomerically enriched amino acids, crucial for pharmaceutical development (Lindsay et al., 2009).

properties

IUPAC Name |

(2R)-2-amino-2-cyclopropylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCCGHDKJXAQLS-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-2-cyclopropylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2919700.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)

![Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2919704.png)

![Ethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2919706.png)

![1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2919708.png)